tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1932812-82-2
VCID: VC13602304
InChI: InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-8-12(4)6-14-7-13(12,5)9-15/h14H,6-9H2,1-5H3/t12-,13+
SMILES: CC12CNCC1(CN(C2)C(=O)OC(C)(C)C)C
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

CAS No.: 1932812-82-2

Cat. No.: VC13602304

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate - 1932812-82-2

Specification

CAS No. 1932812-82-2
Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name tert-butyl (3aS,6aR)-3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-8-12(4)6-14-7-13(12,5)9-15/h14H,6-9H2,1-5H3/t12-,13+
Standard InChI Key NJFBBPHTKSLXPH-BETUJISGSA-N
Isomeric SMILES C[C@]12CNC[C@]1(CN(C2)C(=O)OC(C)(C)C)C
SMILES CC12CNCC1(CN(C2)C(=O)OC(C)(C)C)C
Canonical SMILES CC12CNCC1(CN(C2)C(=O)OC(C)(C)C)C

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a fused bicyclic system comprising two pyrrole rings (pyrrolo[3,4-c]pyrrole) in a cis configuration. Key structural elements include:

  • Cis-dimethyl groups at positions 3a and 6a, which impose steric constraints on the bicyclic system.

  • A tert-butyl ester moiety at position 2, enhancing solubility in organic solvents and serving as a protective group for subsequent synthetic modifications .

  • A fully saturated octahydropyrrolo[3,4-c]pyrrole backbone, conferring rigidity and influencing conformational preferences .

The stereochemical descriptor "cis" refers to the relative orientation of the methyl groups at positions 3a and 6a, as confirmed by X-ray crystallography data for analogous compounds.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC13H24N2O2\text{C}_{13}\text{H}_{24}\text{N}_{2}\text{O}_{2}
Molecular Weight240.34 g/mol
IUPAC Nametert-butyl (3aS,6aR)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
CAS Number1932812-82-2 (primary), 2035072-26-3 (alternate)

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, general methods involve:

  • Core Formation: Cyclocondensation of γ-aminobutyric acid derivatives to construct the pyrrolo[3,4-c]pyrrole scaffold .

  • Methylation: Stereoselective alkylation using methyl iodide or dimethyl sulfate under basic conditions to introduce cis-dimethyl groups .

  • Esterification: Reaction with tert-butyl chloroformate to install the carboxylate protective group.

Challenges include controlling stereochemistry during methylation and minimizing racemization. Industrial-scale production employs high-pressure hydrogenation for saturation and chiral resolution techniques .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclocondensationDCC, DMAP, CH₂Cl₂, 0°C→RT45–60%
MethylationMeI, NaH, THF, −78°C70%
EsterificationBoc₂O, Et₃N, CH₂Cl₂85%

Applications in Medicinal Chemistry

Building Block for Bioactive Molecules

The compound’s modular design facilitates its use in synthesizing:

  • Kinase Inhibitors: The pyrrolopyrrole core mimics adenine’s hydrogen-bonding motifs, enabling ATP-competitive binding .

  • GPCR Modulators: Conformational rigidity enhances selectivity for G protein-coupled receptors, as demonstrated in serotonin receptor analogs .

  • Prodrugs: The tert-butyl ester undergoes hydrolysis in vivo to release carboxylic acid functionalities, improving pharmacokinetics.

Case Study: Anticancer Applications

Derivatives bearing fluorinated side chains at position 5 exhibit submicromolar IC₅₀ values against breast cancer cell lines (MCF-7, MDA-MB-231). Mechanistic studies suggest tubulin polymerization inhibition, akin to vinca alkaloids .

ParameterRecommendation
Personal ProtectionGloves, goggles, lab coat
Storage−20°C, under nitrogen
DisposalIncineration at >1,000°C

Future Research Directions

  • Stereochemical Optimization: Enantioselective synthesis to access all four stereoisomers and evaluate their pharmacological profiles .

  • Polymer Chemistry: Incorporation into conjugated polymers for organic electronics, leveraging the pyrrolopyrrole moiety’s electron-deficient character .

  • Targeted Drug Delivery: Functionalization with antibody-drug conjugates (ADCs) to enhance tumor specificity.

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